![molecular formula C8H11BrF2N2 B169956 Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) CAS No. 175880-30-5](/img/structure/B169956.png)
Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1)
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Description
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts have been highlighted in terms of their synthetic routes . They can easily undergo single electron reduction to deliver X radicals . They are also highly electrophilic so that alkyl radical intermediates can easily add to the pyridine core .Molecular Structure Analysis
Pyridinium salts are a privileged class of compounds that show great utility in natural products and synthetic chemistry . They have been used in various organic transformations, especially in radical chemistry .Chemical Reactions Analysis
Pyridinium salts have been used in the radical-mediated difunctionalization of alkenes . They can act as X transfer reagents, novel pyridine transfer reagents, and bifunctional reagents (X and pyridine) .Physical And Chemical Properties Analysis
Pyridinium salts are known for their reactivity and their importance as pyridinium ionic liquids . They have been used in a wide range of research topics due to these properties .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N2.BrH/c1-11(2)7-3-5-12(6-4-7)8(9)10;/h3-6,8H,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJXYPUDIQICM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)F.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449329 |
Source
|
Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
CAS RN |
175880-30-5 |
Source
|
Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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